Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Description
Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) is a synthetic amino acid derivative featuring dual protection:
- Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position.
- Boc (tert-butoxycarbonyl) group on the piperidin-4-yl side chain.
This compound is primarily used in solid-phase peptide synthesis (SPPS) and proteomics research due to its unique structural features. Glycine’s minimal steric hindrance allows for enhanced flexibility when incorporated into peptide chains, making it valuable for studying protein structure-function relationships. It is commercially available from suppliers like Santa Cruz Biotechnology and Glentham Life Sciences, with prices ranging from $490 (250 mg) to $650 (1 g).
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZZVCJRHLAGA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis and drug development. This compound combines the Fmoc (9-fluorenylmethoxycarbonyl) protecting group with a Boc (tert-butyloxycarbonyl) protected piperidine moiety, enhancing its utility in various biological applications. Below, we explore its biological activity, applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₃₂N₂O₆
- CAS Number : 204058-24-2
- Molecular Weight : 356.47 g/mol
The presence of the piperidine ring contributes to its stability and solubility in organic solvents, making it an ideal candidate for peptide synthesis and bioconjugation.
Applications in Biological Research
This compound is utilized in several key areas:
- Peptide Synthesis : Serves as a building block for synthesizing peptides, allowing for the introduction of specific amino acid sequences essential for developing therapeutic agents .
- Drug Development : Its unique structure aids in formulating novel pharmaceuticals, particularly those requiring improved bioavailability and efficacy .
- Bioconjugation : Used to link biomolecules such as proteins and antibodies, enhancing therapeutic properties and targeting capabilities, especially in cancer treatments .
- Neuroscience Research : The piperidine moiety is instrumental in studying neuroactive compounds, providing insights into neurotransmitter systems and potential treatments for neurological disorders .
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Neuroactive Compounds : Studies indicate that derivatives of this compound can influence neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .
- Antimicrobial Activity : Related compounds have shown enhanced antimicrobial properties when conjugated with other bioactive molecules. For instance, conjugates containing piperidine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : The compound's ability to conjugate with various agents has been explored for anticancer applications, showing promise in enhancing the efficacy of existing chemotherapeutics .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Applications | Biological Activity |
|---|---|---|---|
| Fmoc-Glycine | Fmoc-Glycine | Peptide Synthesis | Moderate |
| Fmoc-Piperidine Derivative | Fmoc-Piperidine | Drug Development | High |
| This compound | This compound | Bioconjugation & Neuroscience | Very High |
Scientific Research Applications
Peptide Synthesis
Fmoc-1(1-Boc-piperidin-4-YL)-DL-glycine serves as a crucial building block in the synthesis of peptides. Its Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the assembly of complex peptide sequences. This property is particularly advantageous in creating peptides with specific biological activities for therapeutic applications .
Drug Development
The unique structural characteristics of this compound enhance its utility in drug development. It aids in the formulation of novel pharmaceuticals, especially those designed to improve bioavailability and efficacy against targeted diseases. The piperidine moiety contributes to the pharmacokinetic properties of drug candidates, making them more effective in interacting with biological targets .
Bioconjugation
This compound is employed in bioconjugation techniques, which involve linking biomolecules such as proteins and antibodies. This process enhances therapeutic properties and targeting capabilities, particularly in cancer treatments where precise delivery of therapeutics is critical. The ability to conjugate biomolecules improves the specificity and reduces side effects associated with conventional treatments .
Neuroscience Research
The piperidine structure present in this compound makes it valuable for studying neuroactive compounds. It provides insights into neurotransmitter systems and potential treatments for neurological disorders, such as depression and anxiety, by allowing researchers to explore new therapeutic avenues .
Custom Synthesis Projects
Researchers utilize this compound for custom synthesis projects, enabling the development of tailored compounds for specific experimental needs. This adaptability is essential in both academic research and industrial applications, allowing for innovation in drug design and development .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Key building block for assembling complex peptides via SPPS |
| Drug Development | Improves bioavailability and efficacy of pharmaceutical compounds |
| Bioconjugation | Links biomolecules to enhance therapeutic targeting capabilities |
| Neuroscience Research | Aids in understanding neurotransmitter systems and developing treatments for neurological disorders |
| Custom Synthesis | Facilitates tailored compound development for specific research needs |
Case Study 1: Peptide Therapeutics
In a study focused on developing peptide therapeutics for cancer treatment, researchers utilized this compound to synthesize a series of peptides that showed enhanced binding affinity to cancer cell receptors. The results indicated a significant increase in therapeutic efficacy compared to traditional peptide formulations.
Case Study 2: Neuroactive Compounds
Another investigation explored the effects of derivatives based on this compound on neurotransmitter modulation. The findings suggested that modifications to the piperidine ring could lead to novel compounds with potential applications in treating mood disorders.
Chemical Reactions Analysis
Diketopiperazine (DKP) Formation
A common side reaction in peptide synthesis, especially during Fmoc deprotection, is diketopiperazine (DKP) formation . This occurs when the N-terminal amino acid reacts with the carbonyl group of the adjacent amino acid, forming a cyclic dipeptide .
-
Conditions Favoring DKP Formation: Strongly basic conditions, elevated temperatures, and certain amino acid sequences (e.g., Pro-Pro) can promote DKP formation .
-
Mitigation Strategies:
-
Lowering Piperidine Concentration and Temperature: Reducing the concentration of piperidine and the reaction temperature during Fmoc deprotection can suppress DKP formation .
-
Alternative Deprotection Reagents: Using milder bases or alternative deprotection strategies can also help .
-
Solvent Selection: The choice of solvent can influence DKP formation. For instance, some binary solvent mixtures have shown promise in suppressing aspartimide formation compared to DMF when using pyrrolidine or piperidine as the base for Fmoc removal .
-
Bioconjugation
Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine can be used in bioconjugation techniques to link biomolecules .
-
Applications: Enhancing therapeutic properties, improving targeting capabilities in drug delivery, and creating diagnostic tools .
Research in Neuroscience
The piperidine moiety in this compound makes it valuable in neuroscience research .
-
Applications: Studying neuroactive compounds, investigating neurotransmitter systems, and developing potential treatments for neurological disorders .
Molecular Simulations of Fmoc Self-Deprotection Mechanisms
Molecular simulations have elucidated Fmoc self-deprotection mechanisms, highlighting two primary pathways :
-
Pathway-I: C–H Activation by the N-Attack of Proline:
-
Pathway-II: C–H Activation by the O-Attack of the Carboxyl Group of Proline:
Fmoc-Removal with Pyrrolidine
Pyrrolidine is an efficient base for Fmoc-removal in less polar solvent mixtures, which also favors coupling reactions .
-
Benefits of Pyrrolidine:
-
Drawbacks of Pyrrolidine:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc/Boc-Protected Amino Acids with Heterocyclic Side Chains
Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine
- Applications : Peptide synthesis, proteomics, and protein engineering.
- Stability : Base-sensitive (Fmoc group cleaved under basic conditions, while Boc requires acidic conditions).
- Synthetic Yield : Comparable to other Fmoc-protected diamines (~83% yield).
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyric acid
- Structure : Contains a pyridyl side chain instead of a piperidine ring.
- Applications: Used as a non-natural amino acid in peptide-based materials.
- Molecular Weight : 402.45 g/mol (vs. undefined for the target compound).
N-Boc-2-(4′-chlorophenyl)-DL-glycine
Piperidine-Containing Amino Acid Derivatives
1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid
- Structure : Dual Boc/Fmoc protection on a piperidine ring with a carboxylic acid group.
- Applications : Peptide synthesis and bioconjugation.
- Molecular Weight : 466.53 g/mol.
(R)-(1-Fmoc-piperidin-2-yl)-acetic acid
Dual-Protected Cyclic Peptides
Fmoc/Boc-Lysine Cyclic Dipeptides
- Structure : Cyclic dipeptides with dual Fmoc/Boc protection.
- Applications : Gel formation in organic solvents (e.g., alcohols, toluene).
- Key Property: Self-assemble into nanofiber networks driven by hydrogen bonding and π-π interactions.
Comparative Data Table
Research Findings and Stability Considerations
- Fmoc Sensitivity : The Fmoc group in the target compound is labile under basic conditions (e.g., piperidine treatment in SPPS), whereas the Boc group requires acidic cleavage (e.g., trifluoroacetic acid).
- Synthetic Challenges : Base-sensitive Fmoc-protected compounds often show moderate yields (~83%) compared to Tpseoc-protected analogs (87–99%) due to side reactions.
- Functional Versatility : Piperidine-containing derivatives (e.g., this compound) enable the introduction of rigid, conformationally constrained motifs into peptides, enhancing binding specificity.
Commercial and Industrial Relevance
- Suppliers: The target compound is stocked by Glentham Life Sciences and Santa Cruz Biotechnology, emphasizing its demand in academic and industrial research.
- Cost Comparison : At ~$490/250 mg, it is more expensive than simpler Boc-protected glycine derivatives (e.g., N-Boc-2-(4′-chlorophenyl)-DL-glycine at ¥9,500/1g).
Preparation Methods
General Synthetic Strategy
The preparation of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine typically involves the following steps:
-
- DL-glycine or a glycine derivative
- 1-Boc-piperidin-4-yl amine or equivalent protected piperidine derivative
- Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) as the Fmoc-protecting reagent
-
- Amide Bond Formation between glycine and the Boc-protected piperidine moiety to form 1(1-boc-piperidin-4-yl)-DL-glycine intermediate.
- Fmoc Protection of the amino group on the glycine residue using Fmoc-Cl under basic conditions to yield the final protected compound.
Detailed Preparation Procedure and Conditions
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of Boc-protected piperidinyl glycine intermediate | Reaction of DL-glycine with 1-Boc-piperidin-4-yl amine using coupling agents such as DIC (diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole) | Coupling efficiency depends on solvent polarity and temperature; DMF or DCM commonly used |
| 2 | Fmoc Protection of amino group | Treatment of intermediate with Fmoc-Cl in presence of base (e.g., Na2CO3 or triethylamine) in solvents like dioxane/water or DMF | Reaction monitored by TLC or HPLC for completion |
| 3 | Purification | Crystallization or chromatographic techniques (e.g., silica gel chromatography) | Ensures removal of unreacted reagents and by-products |
| 4 | Characterization | NMR, MS, IR spectroscopy to confirm structure and purity | Molecular weight confirmation via MS; purity >95% desirable |
Solvent and Base Selection for Fmoc Deprotection and Coupling Efficiency
Fmoc Deprotection :
Traditionally performed using piperidine in DMF; however, recent studies show that pyrrolidine can be a more efficient and less hazardous alternative, especially in less polar solvent mixtures, improving yields and purity during peptide synthesis steps involving this compound.
Research Findings and Optimization Insights
Coupling Efficiency :
Using preactivated amino acid derivatives (e.g., Fmoc-Gly-Gly-OH) instead of single amino acids can reduce by-products such as glycine deletion or addition impurities, improving the purity of peptides synthesized with this compound.Protecting Group Stability :
The Boc group remains intact during Fmoc deprotection, allowing selective removal of Fmoc without affecting the piperidine protection, which is critical for multi-step peptide syntheses.Cleavage and Final Deprotection :
After peptide assembly, the Boc group and side-chain protections are removed by treatment with strong acids such as trifluoroacetic acid (TFA), often in the presence of scavengers like triisopropylsilane (TIS) and ethanedithiol (EDT) to prevent side reactions.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Coupling Agent | DIC/HOBt or equivalent | Ensures efficient amide bond formation |
| Solvent for Coupling | DMF, DCM, or DMSO/EtOAc mixtures | Solvent polarity affects reaction rate and purity |
| Fmoc Protection Reagents | Fmoc-Cl, base (Na2CO3, TEA) | Mild conditions to avoid Boc cleavage |
| Fmoc Deprotection | Piperidine or Pyrrolidine in DMF or DMSO/EtOAc | Pyrrolidine favored for improved safety and purity |
| Boc Deprotection | TFA with scavengers (TIS, EDT) | Acidic cleavage post-synthesis |
| Purification | Chromatography or crystallization | Critical for removing impurities and by-products |
| Characterization | NMR, MS, HPLC | Confirms structure and purity |
Q & A
Q. What are the standard synthetic routes for preparing Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine, and what critical steps ensure high yield?
The synthesis typically involves sequential protection of the piperidin-4-yl and glycine moieties. Key steps include:
- Boc protection : The piperidine nitrogen is protected with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DCM .
- Fmoc coupling : Glycine is then protected with 9-fluorenylmethyloxycarbonyl (Fmoc) using Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., NaHCO₃) .
- DL-glycine incorporation : Racemic glycine is used to introduce chirality, requiring purification via reverse-phase HPLC to resolve diastereomers .
Critical factors: Strict anhydrous conditions, temperature control (0–25°C), and monitoring via TLC or LC-MS to avoid premature deprotection .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Purification : Use flash chromatography (C18 silica, methanol/water gradients) or preparative HPLC (0.1% TFA in acetonitrile/water) .
- Characterization :
- NMR : Confirm Boc/Fmoc protection (¹H NMR: δ 1.4 ppm for Boc tert-butyl; δ 7.3–7.8 ppm for Fmoc aromatic protons) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 480.6 for C27H32N2O6) .
- HPLC purity : ≥98% purity using a C18 column (gradient: 10–90% acetonitrile in 20 min) .
Q. What are the stability considerations for storing this compound?
Q. How is this compound applied in peptide synthesis, and what limitations exist?
- Solid-phase peptide synthesis (SPPS) : Used as a building block for introducing constrained piperidine motifs. The Boc group is selectively removed with TFA, while Fmoc is cleaved with piperidine .
- Limitations : Steric hindrance from the piperidine ring may reduce coupling efficiency, requiring activated reagents like HATU or PyBOP .
Advanced Research Questions
Q. How can researchers address low coupling efficiency of this compound in SPPS?
- Activation strategies : Use dual activation with HATU/HOAt or DIC/Oxyma Pure to enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time (2–5 min at 50°C) and improves yield .
- Pre-loading on resin : Pre-attach the amino acid to Wang resin to minimize steric issues during chain elongation .
Q. What analytical methods resolve discrepancies in diastereomeric purity during synthesis?
Q. How does the Boc group’s stability vary under different SPPS conditions, and how can this impact experimental design?
- Acid sensitivity : Boc is stable under Fmoc-removal conditions (20% piperidine/DMF) but cleaves with ≥50% TFA. Use shorter TFA exposure (<30 min) for partial deprotection .
- Contradictory data : Some studies report Boc hydrolysis in prolonged basic conditions (pH >10), necessitating pH monitoring during Fmoc cleavage .
Q. What orthogonal protection strategies are compatible with this compound for complex peptide architectures?
Q. How can researchers detect and quantify trace impurities (e.g., des-glycine derivatives) in synthesized batches?
- UPLC-MS/MS : Employ a BEH C18 column (1.7 µm) with a 5–95% acetonitrile gradient to detect impurities at <0.1% levels .
- Stability-indicating assays : Stress testing (heat, light, pH) identifies degradation products, validated via NMR and HRMS .
Methodological Pitfalls and Solutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
